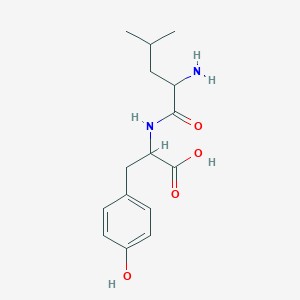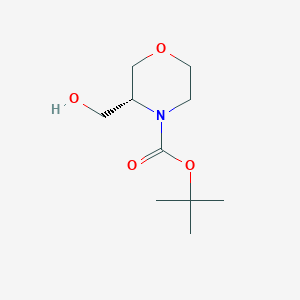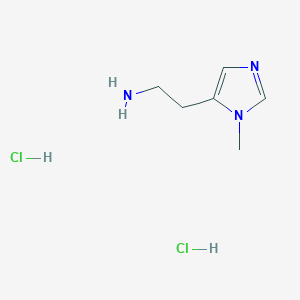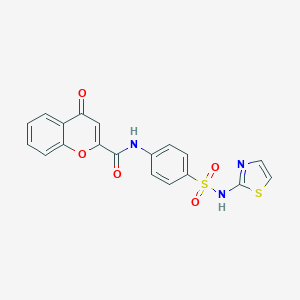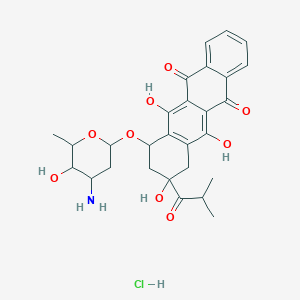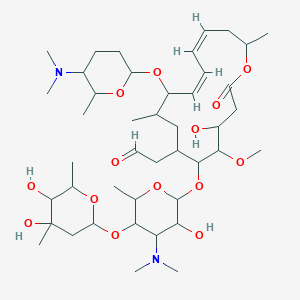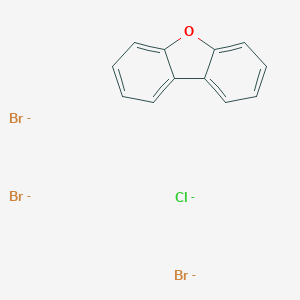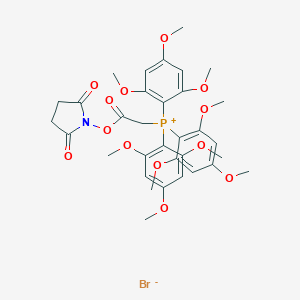
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
Vue d'ensemble
Description
N-Succinimidyloxycarbonylmethyl tris (2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP-Ac-OSu) is an acylating reagent . It is generally used for the selective derivatization of the N-terminal a-amino group of peptides .
Chemical Reactions Analysis
TMPP-Ac-OSu is used to label any free N-terminal α-amines to rapidly and selectively identify proteolytic clipping events . A fast, one-step approach utilizing TMPP derivatization and StageTip separation was developed to enhance N-terminal peptide enrichment and analysis .Physical And Chemical Properties Analysis
TMPP-Ac-OSu has a molecular weight of 768.54 . Its empirical formula is C33H39BrNO13P . It is used for protein sequence analysis by MALDI-MS, with an assay of ≥98.5% (HPLC) . The melting point is 199-205 °C (dec.) , and it should be stored at −20°C .Applications De Recherche Scientifique
Protein Sequence Analysis
This compound is used for protein sequence analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) . It helps in the selective derivatization of the N-terminal α-amino group of peptides .
Peptide Fragmentation
The compound is used to induce fragmentation in peptides, creating a-type ions . This helps in obtaining sequence information about the peptide .
Acylating Reagent
It acts as an acylating reagent . Acylating agents are used in organic synthesis to introduce acyl groups into substrates.
Antibody-Drug Conjugation
Although not directly mentioned for the compound , a structurally similar compound, “2,5-dioxopyrrolidin-1-yl 2- (cyclooct-2-ynyloxy)acetate”, is used as a linker in antibody-drug conjugation (ADC) . It’s plausible that our compound might have similar applications.
Chemical Synthesis
The compound could potentially be used in chemical synthesis, given its reactivity and the presence of functional groups like the succinimidyl group .
Biochemical Research
Given its role in protein analysis and potential use in ADC, it’s likely that this compound has applications in biochemical research, particularly in studying protein structure and function .
Mécanisme D'action
Target of Action
The primary target of (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide is the N-terminal alpha-amino group of peptides . This compound is used for selective derivatization of this group, which is a crucial step in protein sequence analysis .
Mode of Action
This compound acts as an acylating reagent . It interacts with the N-terminal alpha-amino group of peptides, leading to the formation of a derivative. This derivative is characterized by increased hydrophobicity, improved ionization ability, and modified fragmentation pattern due to the introduced positive charge .
Biochemical Pathways
The compound’s action affects the biochemical pathway of protein sequencing. By derivatizing the N-terminal alpha-amino group of peptides, it facilitates the generation of a-type ions, making sequence information easier to obtain .
Result of Action
The result of the compound’s action is the creation of a derivative that is more amenable to analysis by techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) . This facilitates the identification and analysis of proteins, contributing to our understanding of their structure and function.
Safety and Hazards
Orientations Futures
TMPP-Ac-OSu can be developed as an ideal isotope-coded tag to be used in quantitative proteomics . It has been used in a fast, one-step approach to enhance N-terminal peptide enrichment and analysis , and to label any free N-terminal α-amines to rapidly and selectively identify proteolytic clipping events .
Propriétés
IUPAC Name |
[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39NO13P.BrH/c1-38-19-12-22(41-4)31(23(13-19)42-5)48(18-30(37)47-34-28(35)10-11-29(34)36,32-24(43-6)14-20(39-2)15-25(32)44-7)33-26(45-8)16-21(40-3)17-27(33)46-9;/h12-17H,10-11,18H2,1-9H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMSQZIYVKTUHI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39BrNO13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583500 | |
| Record name | {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide | |
CAS RN |
226409-58-1 | |
| Record name | {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





